molecular formula C8H8Br3N B14431696 2,4,6-Tribromo-N-ethylaniline CAS No. 81090-58-6

2,4,6-Tribromo-N-ethylaniline

Cat. No.: B14431696
CAS No.: 81090-58-6
M. Wt: 357.87 g/mol
InChI Key: UBVCEZRWGJDMCP-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-N-ethylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of three bromine atoms attached to the benzene ring at positions 2, 4, and 6, and an ethyl group attached to the nitrogen atom of the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromo-N-ethylaniline typically involves the bromination of N-ethylaniline. The process can be carried out by dissolving N-ethylaniline in glacial acetic acid and adding bromine solution dropwise while maintaining the reaction mixture at a low temperature to control the exothermic reaction . The bromine atoms preferentially substitute the hydrogen atoms at the ortho and para positions relative to the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Substituted anilines with different functional groups.

    Reduction: Amines and other reduced derivatives.

    Oxidation: Quinones and other oxidized compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromo-N-ethylaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds.

Properties

CAS No.

81090-58-6

Molecular Formula

C8H8Br3N

Molecular Weight

357.87 g/mol

IUPAC Name

2,4,6-tribromo-N-ethylaniline

InChI

InChI=1S/C8H8Br3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3

InChI Key

UBVCEZRWGJDMCP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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